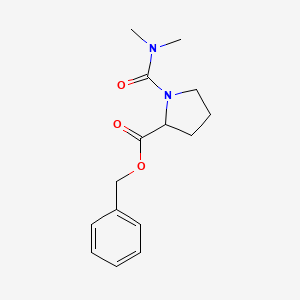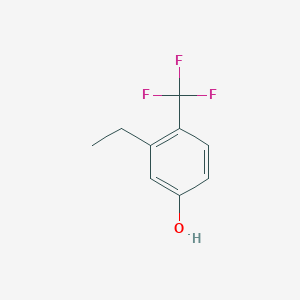
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile is a thiophene derivative with a molecular formula of C10H12N2O2S2 and a molecular weight of 256.34 g/mol . Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile involves several key steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used for the synthesis of aminothiophene derivatives. The reaction conditions typically involve the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion of the starting materials .
Analyse Des Réactions Chimiques
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Applications De Recherche Scientifique
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. In material science, thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mécanisme D'action
The mechanism of action of 2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit key enzymes or proteins involved in cell proliferation and survival . The compound’s sulfonyl group can form strong interactions with target proteins, enhancing its binding affinity and specificity . Additionally, the presence of the amino and cyano groups allows for hydrogen bonding and other interactions that contribute to its biological activity .
Comparaison Avec Des Composés Similaires
2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The unique combination of the cyclopropyl, ethylsulfonyl, and cyano groups in this compound distinguishes it from these compounds and contributes to its distinct biological activities .
Propriétés
Formule moléculaire |
C10H12N2O2S2 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-amino-4-cyclopropyl-5-ethylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c1-2-16(13,14)10-8(6-3-4-6)7(5-11)9(12)15-10/h6H,2-4,12H2,1H3 |
Clé InChI |
DLTJVSUTAUJFBP-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)






